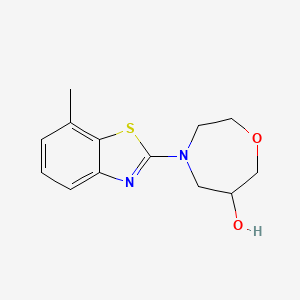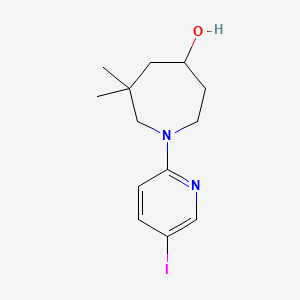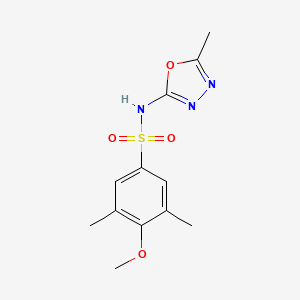![molecular formula C14H15N3O4S B6975574 2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975574.png)
2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid is a complex organic compound featuring an indole ring system substituted with a methylpyrazolylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core is then functionalized with a sulfonyl group derived from 2-methylpyrazole.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfones or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfones or sulfoxides.
Substitution: Various substituted indole derivatives.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features.
Murrayamine: Another indole derivative with potential biological activity.
Sulfonylindoles: Compounds with similar sulfonyl groups attached to the indole ring.
Uniqueness: 2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
This compound represents a valuable tool in the advancement of scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
属性
IUPAC Name |
2-[1-(2-methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-13(4-6-15-16)22(20,21)17-7-5-11-3-2-10(8-12(11)17)9-14(18)19/h2-4,6,8H,5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAULKILLEHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCC3=C2C=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(pyrazin-2-ylamino)butyl]methanesulfonamide](/img/structure/B6975495.png)

![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
![methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate](/img/structure/B6975514.png)

![N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide](/img/structure/B6975522.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B6975535.png)

![3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6975549.png)
![2-[1-(3-Methylthiophen-2-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975554.png)
![3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6975564.png)
![2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide](/img/structure/B6975566.png)
![methyl 2-[4-[[N-(cyclopropylmethyl)-4-methoxyanilino]methyl]triazol-1-yl]acetate](/img/structure/B6975580.png)
![Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate](/img/structure/B6975593.png)
